molecular formula C8H7BrN4O B2447772 2-azido-N-(4-bromophenyl)acetamide CAS No. 439586-07-9

2-azido-N-(4-bromophenyl)acetamide

Cat. No.: B2447772
CAS No.: 439586-07-9
M. Wt: 255.075
InChI Key: WUHLSSSHFFVOEJ-UHFFFAOYSA-N
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Description

2-Azido-N-(4-bromophenyl)acetamide is an organic compound that features both azide and bromophenyl functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the azide group makes it a versatile intermediate for further chemical transformations, particularly in click chemistry reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Azido-N-(4-bromophenyl)acetamide can be synthesized through a multi-step process. One common method involves the reaction of 4-bromoaniline with chloroacetyl chloride to form N-(4-bromophenyl)acetamide. This intermediate is then treated with sodium azide to introduce the azide group, resulting in the formation of this compound .

Reaction Conditions:

    Step 1: Reaction of 4-bromoaniline with chloroacetyl chloride in an anhydrous solvent at 0–5°C for 1 hour.

    Step 2: Addition of sodium azide at 0°C to ambient temperature over 2 hours.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and implementing safety measures for handling azides, which can be hazardous.

Chemical Reactions Analysis

Types of Reactions

2-Azido-N-(4-bromophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    CuAAC Reaction: Copper(I) catalysts, alkyne substrates, and appropriate solvents (e.g., water or organic solvents) are commonly used.

    Substitution Reactions: Nucleophiles such as amines or thiols can react with the azide group under mild conditions.

Major Products Formed

    Triazoles: Formed through CuAAC reactions.

    Substituted Amides: Formed through nucleophilic substitution reactions.

Scientific Research Applications

2-Azido-N-(4-bromophenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-azido-N-(4-bromophenyl)acetamide largely depends on its chemical transformations. In click chemistry, the azide group reacts with alkynes to form triazoles, which can then interact with biological targets or materials. The bromophenyl group can also participate in various interactions, enhancing the compound’s reactivity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Azido-N-(4-bromophenyl)acetamide is unique due to the presence of both azide and bromophenyl groups, which confer distinct reactivity and versatility. This combination allows for a wide range of chemical transformations and applications, particularly in the synthesis of complex molecules and materials.

Properties

IUPAC Name

2-azido-N-(4-bromophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN4O/c9-6-1-3-7(4-2-6)12-8(14)5-11-13-10/h1-4H,5H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUHLSSSHFFVOEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CN=[N+]=[N-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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